Cas no 1934975-58-2 (1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine)

1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is a specialized pyrazole derivative featuring a cyclobutylpropyl substituent, which enhances its structural versatility for applications in medicinal chemistry and pharmaceutical research. The compound's unique scaffold offers potential as a building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. Its amine functionality provides a reactive site for further derivatization, enabling tailored modifications to optimize binding affinity or pharmacokinetic properties. The cyclobutyl group contributes to conformational rigidity, which may improve selectivity in molecular interactions. This compound is suited for exploratory research in drug discovery and chemical biology.
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine structure
1934975-58-2 structure
Product Name:1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine
CAS No:1934975-58-2
MF:C10H17N3
MW:179.262081861496
CID:5697728
PubChem ID:130986091
Update Time:2025-10-31

1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1934975-58-2
    • EN300-1109681
    • 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-(2-cyclobutylpropyl)-
    • Inchi: 1S/C10H17N3/c1-8(9-3-2-4-9)7-13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12)
    • InChI Key: AVHNEHLTWUZFDU-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)CC(C)C1CCC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 322.5±15.0 °C(Predicted)
  • pka: 3.99±0.10(Predicted)

1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1109681-0.05g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1109681-0.1g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1109681-0.25g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1109681-0.5g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1109681-1.0g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2
1g
$1414.0 2023-05-23
Enamine
EN300-1109681-2.5g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1109681-5.0g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2
5g
$4102.0 2023-05-23
Enamine
EN300-1109681-10.0g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2
10g
$6082.0 2023-05-23
Enamine
EN300-1109681-1g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1109681-5g
1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
1934975-58-2 95%
5g
$3065.0 2023-10-27

Additional information on 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine

Comprehensive Overview of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine (CAS No. 1934975-58-2)

1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, with the CAS registry number 1934975-58-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole derivative family, known for its versatile applications in drug discovery and material science. The unique structural features of this molecule, including the cyclobutylpropyl moiety and the amine functional group, make it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for novel heterocyclic compounds like 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine has surged due to their potential in addressing unmet medical needs. Researchers are particularly interested in its role as a building block for designing kinase inhibitors and GPCR modulators, which are critical targets in oncology and neurology. The compound's molecular weight and lipophilicity parameters suggest favorable drug-like properties, aligning with current trends in small-molecule drug development.

The synthesis of CAS 1934975-58-2 typically involves multi-step organic reactions, including cyclobutylation and pyrazole ring formation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, reflecting the growing emphasis on green chemistry in modern laboratories. Analytical characterization using NMR spectroscopy, mass spectrometry, and HPLC ensures the compound meets stringent quality standards for research applications.

From a commercial perspective, 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is available through specialized chemical suppliers catering to pharmaceutical and biotechnology sectors. Its pricing and availability often depend on custom synthesis requirements, with bulk quantities typically produced under GMP-like conditions. The compound's storage stability and solubility profile in common organic solvents make it practical for various experimental setups.

Emerging applications of this compound extend beyond traditional drug discovery. Recent patent literature suggests potential uses in agricultural chemistry as a precursor for crop protection agents, leveraging its structural similarity to known pesticide intermediates. Additionally, materials science researchers are investigating its incorporation into functional polymers and coordination complexes for advanced material applications.

Safety data for CAS 1934975-58-2 indicates it should be handled with standard laboratory precautions, though it doesn't appear on major regulatory watchlists. Proper risk assessment and personal protective equipment are recommended when working with this compound, as with any fine chemical. Researchers frequently search for information about its material safety data sheet (MSDS) and handling procedures, reflecting growing awareness of laboratory safety protocols.

The future outlook for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine appears promising, with several research groups investigating its potential as a pharmacophore in new therapeutic areas. Its combination of structural novelty and synthetic accessibility positions it well for continued exploration in both academic and industrial settings. As computational methods like AI-assisted drug design become more prevalent, compounds with well-defined properties like this are likely to see increased utilization in virtual screening campaigns.

For researchers seeking alternatives or related compounds, structural analogs such as cyclopropyl-substituted pyrazoles or amine-modified heterocycles may offer complementary properties. The growing database of structure-activity relationships for similar compounds helps guide the rational design of new derivatives with optimized characteristics for specific applications.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd